molecular formula C13H14BrNO B13251984 [(2-Bromo-4-methylphenyl)methyl](furan-2-ylmethyl)amine

[(2-Bromo-4-methylphenyl)methyl](furan-2-ylmethyl)amine

Cat. No.: B13251984
M. Wt: 280.16 g/mol
InChI Key: PJRQAGLTUVEZAB-UHFFFAOYSA-N
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Description

(2-Bromo-4-methylphenyl)methylamine (CAS: 1803610-50-5, hydrochloride salt) is a secondary amine featuring a 2-bromo-4-methylphenyl group and a furan-2-ylmethyl substituent bonded to a central nitrogen atom . The bromine atom at the ortho position of the phenyl ring enhances steric bulk and electronic effects, while the para-methyl group contributes to hydrophobic interactions. This compound is primarily used in medicinal chemistry research, particularly as a precursor for bioactive molecules targeting neurological or antimicrobial pathways .

Properties

Molecular Formula

C13H14BrNO

Molecular Weight

280.16 g/mol

IUPAC Name

1-(2-bromo-4-methylphenyl)-N-(furan-2-ylmethyl)methanamine

InChI

InChI=1S/C13H14BrNO/c1-10-4-5-11(13(14)7-10)8-15-9-12-3-2-6-16-12/h2-7,15H,8-9H2,1H3

InChI Key

PJRQAGLTUVEZAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CNCC2=CC=CO2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-methylphenyl)methylamine typically involves the reaction of 2-bromo-4-methylbenzyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-methylphenyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Bromo-4-methylphenyl)methylamine is an organic compound with a brominated aromatic ring and a furan moiety, possessing the chemical formula C12H12BrNOC_{12}H_{12}BrNO. It has applications in scientific research spanning chemistry, biology, medicine, and industry. The compound acts as a ligand, binding to receptors or enzymes and modulating their activity, with the bromine atom and furan ring playing crucial roles in its binding affinity and specificity.

Scientific Research Applications

  • Chemistry (2-Bromo-4-methylphenyl)methylamine serves as an intermediate in synthesizing various organic compounds. Its structure, which combines a brominated aromatic system and a furan moiety, enhances its reactivity and biological activity compared to simpler analogs. The furan ring is known for its aromatic properties and reactivity, especially in electrophilic substitution reactions. The presence of the amine functional group suggests potential basicity and nucleophilicity, making this compound interesting for various chemical and biological applications.
  • Biology It is employed in studying biological pathways and mechanisms. Research has suggested that compounds containing furan rings and brominated aromatic systems may have antimicrobial properties, potentially inhibiting the growth of various pathogens by disrupting cellular integrity or metabolic processes.
  • Medicine It is investigated for potential therapeutic applications and as a precursor for drug development. A screening of a drug library identified compounds with structural similarities to (2-Bromo-4-methylphenyl)methylamine that showed potent activity against glioblastoma multiforme and breast adenocarcinoma cell lines at nanomolar concentrations, indicating a strong potential for development as anticancer agents.
  • Industry It is utilized in the production of specialty chemicals and materials.

(2-Bromo-4-methylphenyl)methylamine acts primarily as a ligand, binding to various receptors or enzymes and modulating their activity. The bromine atom and furan ring are critical for its binding affinity and specificity. Studies suggest interactions with multiple signaling pathways that may influence cellular functions.

Antimicrobial Activity

Research has suggested potential antimicrobial properties for compounds containing furan rings and brominated aromatic systems. These compounds may inhibit the growth of various pathogens through mechanisms that disrupt cellular integrity or metabolic processes.

Case Studies

  • Study on Anticancer Activity : A screening of a drug library identified several promising compounds with structural similarities to (2-Bromo-4-methylphenyl)methylamine. Notably, these compounds showed potent activity against glioblastoma multiforme and breast adenocarcinoma cell lines at nanomolar concentrations, indicating a strong potential for development as anticancer agents.
  • Antimicrobial Screening : In another study, derivatives of similar structures were tested against bacterial strains, demonstrating significant inhibition rates. This suggests that (2-Bromo-4-methylphenyl)methylamine could be explored further for its antimicrobial properties.

Mechanism of Action

The mechanism of action of (2-Bromo-4-methylphenyl)methylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bromine atom and furan ring play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine (8a) and 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea (8b)

  • Structural Differences : Compound 8a replaces the bromophenylmethyl group with a tetrazole ring, while 8b uses a thiourea backbone instead of an amine. Both retain the furan-2-ylmethyl substituent.
  • Crystallography: 8a and 8b crystallize in monoclinic systems (space groups P21/c and P21, respectively), differing from the target compound’s hydrochloride salt, which likely adopts a distinct packing structure due to ionic interactions .
  • Bioactivity : These derivatives exhibit high antimicrobial activity, suggesting the furan-2-ylmethyl group enhances target binding in microbial enzymes .
Parameter Target Compound 8a 8b
Core Structure Secondary amine Tetrazole Thiourea
Aromatic Substituent 2-Bromo-4-methylphenyl 4-Chlorophenyl 4-Chlorophenyl
Molecular Weight (g/mol) 308.21 (free base) 291.73 293.79
Bioactivity Under investigation Antimicrobial Antimicrobial

N,N-Bis(furan-2-ylmethyl)furan-2,5-dicarboxamide (20)

  • Structural Differences : This diamide derivative lacks the bromophenyl group and replaces the amine with amide linkages.
  • Synthesis: Requires microwave-assisted coupling of 2,5-furandicarboxylic acid with furfurylamine, yielding 37% under optimized conditions .

Bromophenylmethylamine Derivatives

[(2-Bromophenyl)methyl][4-(furan-2-yl)butan-2-yl]amine

  • Structural Differences : Features a longer alkyl chain (4-(furan-2-yl)butan-2-yl) instead of the furan-2-ylmethyl group.
  • Molecular Weight : 308.21 g/mol (identical to the target compound’s free base), but the extended alkyl chain increases hydrophobicity .

{[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine

  • Substituent Variation: Incorporates a 4-methylphenoxy group at the phenyl ring’s para position, introducing an ether linkage absent in the target compound.
  • Electronic Effects : The electron-donating methoxy group may reduce electrophilicity compared to the bromine atom in the target compound .

Halogen-Substituted Aromatic Amines

(2-Bromo-4-methoxy-phenyl)-methyl-amine

  • Applications : Used as a building block in agrochemicals, contrasting with the target compound’s focus on medicinal chemistry .

Key Research Findings

  • Synthetic Methods : Microwave-assisted synthesis (e.g., ) improves yields for furan-containing amines but may require optimization to avoid byproducts like N-(furan-2-ylmethyl)-4,6-dimethoxy-1,3,5-triazin-2-amine (21) .
  • Crystallographic Data : X-ray studies (e.g., ) highlight the importance of substituents in dictating crystal packing and stability. The target compound’s hydrochloride salt likely forms ionic lattices, enhancing solubility compared to neutral analogues .

Biological Activity

(2-Bromo-4-methylphenyl)methylamine is an organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a brominated aromatic ring and a furan moiety, suggests various interactions within biological systems. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

The compound's chemical formula is C12H12BrN\text{C}_{12}\text{H}_{12}\text{BrN}, indicating the presence of bromine, nitrogen, and multiple carbon and hydrogen atoms. The furan ring contributes to its reactivity, particularly in electrophilic substitution reactions, while the amine group enhances its basicity and nucleophilicity .

(2-Bromo-4-methylphenyl)methylamine acts primarily as a ligand, binding to various receptors or enzymes and modulating their activity. The bromine atom and furan ring are critical for its binding affinity and specificity. The exact molecular targets can vary based on the application context, but studies suggest interactions with multiple signaling pathways that may influence cellular functions .

Anticancer Properties

Several studies have explored the anticancer potential of compounds similar to (2-Bromo-4-methylphenyl)methylamine. For instance, compounds with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF70.39Apoptosis
Compound BHCT1160.46Cell cycle arrest at S phase
Compound CA5490.28Induction of autophagy

These findings indicate that (2-Bromo-4-methylphenyl)methylamine may exhibit similar or enhanced anticancer properties due to its unique structural characteristics .

Antimicrobial Activity

Research has also suggested potential antimicrobial properties for compounds containing furan rings and brominated aromatic systems. These compounds may inhibit the growth of various pathogens through mechanisms that disrupt cellular integrity or metabolic processes .

Case Studies

  • Study on Anticancer Activity : A screening of a drug library identified several promising compounds with structural similarities to (2-Bromo-4-methylphenyl)methylamine. Notably, these compounds showed potent activity against glioblastoma multiforme and breast adenocarcinoma cell lines at nanomolar concentrations, indicating a strong potential for development as anticancer agents .
  • Antimicrobial Screening : In another study, derivatives of similar structures were tested against bacterial strains, demonstrating significant inhibition rates. This suggests that (2-Bromo-4-methylphenyl)methylamine could be explored further for its antimicrobial properties .

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